molecular formula C13H18BNO3 B1404529 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde oxime CAS No. 1374215-74-3

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde oxime

Cat. No. B1404529
CAS RN: 1374215-74-3
M. Wt: 247.1 g/mol
InChI Key: CSKICNHBCQCNIQ-OQLLNIDSSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde oxime is a highly versatile reagent used in chemical synthesis. It is a bifunctional reagent, meaning that it can be used to perform two different reactions at once. It is a very useful reagent for a wide range of applications, including organic synthesis, polymer synthesis, and medicinal chemistry. In addition, it has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and biochemicals.

Scientific Research Applications

  • Detection of Hydrogen Peroxide Vapor : A study by Fu et al. (2016) explored the use of Schiff base substituent-triggered efficient deboration reactions for detecting hydrogen peroxide (H2O2) vapor. They synthesized 4-(phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)benzaldehyde (OTB) and its imine derivatives, which showed fast deboronation velocity in H2O2 vapor, highlighting its potential in sensitive explosive detection (Fu et al., 2016).

  • Structural and Conformational Analysis : Research by Huang et al. (2021) involved the synthesis of compounds including methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, confirmed via various spectroscopic techniques and X-ray diffraction. The study provides insights into the molecular structure and physicochemical properties of such compounds (Huang et al., 2021).

  • Chemical Synthesis and Reactivity : Takagi and Yamakawa (2013) investigated the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes via palladium-catalyzed borylation of arylbromides. This method was particularly effective in borylation of arylbromides bearing sulfonyl groups, demonstrating its applicability in organic synthesis (Takagi & Yamakawa, 2013).

  • Fluorescence Probe Development for H2O2 Detection : Lampard et al. (2018) synthesized boronate ester fluorescence probes, including derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, for detecting hydrogen peroxide. These probes showed potential in applications such as cellular imaging and sensing oxidative stress (Lampard et al., 2018).

  • Antifungal and Antibacterial Bioactivity : Irving et al. (2003) explored the synthesis and bioactivity of cyclic diamines containing boronate esters, including 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde. These compounds demonstrated significant antifungal activity against Aspergillus niger and Aspergillus flavus, and moderate antibacterial activity against Bacillus cereus (Irving et al., 2003).

properties

IUPAC Name

(NE)-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO3/c1-12(2)13(3,4)18-14(17-12)11-7-5-10(6-8-11)9-15-16/h5-9,16H,1-4H3/b15-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKICNHBCQCNIQ-OQLLNIDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde oxime
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4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde oxime
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4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde oxime
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4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde oxime

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